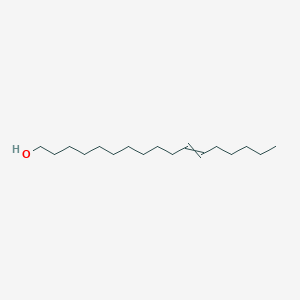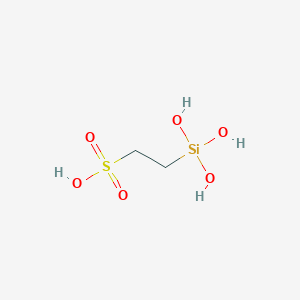
2-(Trihydroxysilyl)ethane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trihydroxysilyl)ethane-1-sulfonic acid is an organic compound that features both a sulfonic acid group and a trihydroxysilyl group. This unique combination of functional groups imparts distinct chemical properties, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trihydroxysilyl)ethane-1-sulfonic acid typically involves the reaction of ethane-1-sulfonic acid with a silicon-containing reagent under controlled conditions. One common method includes the reaction of ethane-1-sulfonic acid with trichlorosilane, followed by hydrolysis to introduce the hydroxyl groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trihydroxysilyl)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfides and thiols.
Substitution: Alkylated and acylated derivatives.
Applications De Recherche Scientifique
2-(Trihydroxysilyl)ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-(Trihydroxysilyl)ethane-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the trihydroxysilyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethane-1-sulfonic acid:
3-Trihydroxysilyl-1-propanesulfonic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-(Trihydroxysilyl)ethane-1-sulfonic acid is unique due to the presence of both sulfonic acid and trihydroxysilyl groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable for applications requiring both acidic and silanol functionalities.
Propriétés
Numéro CAS |
77472-15-2 |
|---|---|
Formule moléculaire |
C2H8O6SSi |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-trihydroxysilylethanesulfonic acid |
InChI |
InChI=1S/C2H8O6SSi/c3-9(4,5)1-2-10(6,7)8/h6-8H,1-2H2,(H,3,4,5) |
Clé InChI |
NRPMOERNXKBKQR-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)O)[Si](O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
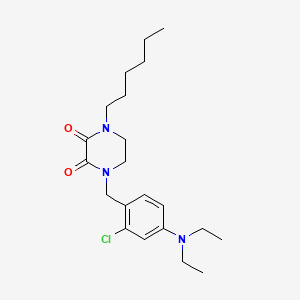
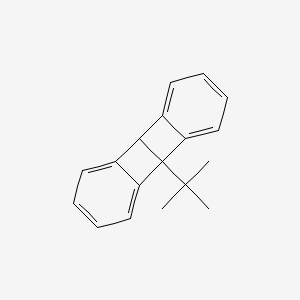
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)

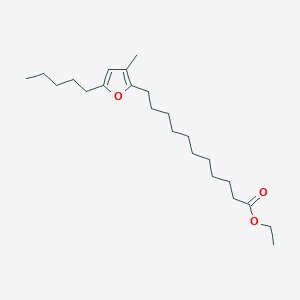
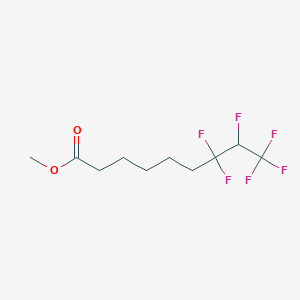

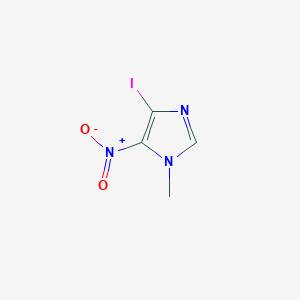
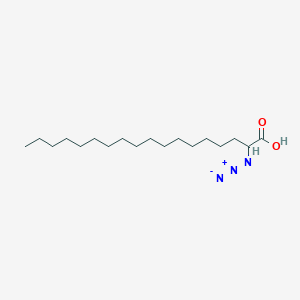

![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
